1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one

Description

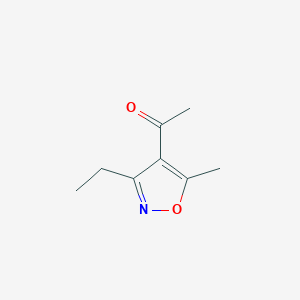

1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one is a heterocyclic compound featuring an oxazole ring substituted with ethyl (C₃), methyl (C₅), and acetyl (C₄) groups. The oxazole core contributes to its electron-deficient aromatic character, while the substituents modulate its physicochemical and biological properties. This compound is of interest in medicinal and agrochemical research due to the versatility of oxazole derivatives in drug design and functional materials .

Properties

IUPAC Name |

1-(3-ethyl-5-methyl-1,2-oxazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-4-7-8(5(2)10)6(3)11-9-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFQPAPZRAPACK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-ethyl-5-methyl-4-nitroacetophenone with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the oxazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to modulation of various cellular processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one

- Structure : Bromine replaces the ethyl and methyl groups at C₃ and C₅.

- Molecular Formula: C₅H₄BrNO₂ .

- Molecular Weight : 241.09 g/mol .

- Key Differences : Bromine introduces a bulky, electron-withdrawing substituent, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). The higher molecular weight compared to the target compound (184.2 g/mol) may influence solubility and crystallinity.

1-[3-(4-Chlorophenyl)-5-methylisoxazol-4-yl]ethanone

- Structure : A 4-chlorophenyl group replaces the ethyl group at C₃.

- Molecular Formula: C₁₂H₁₀ClNO₂ .

- The chlorine atom may improve metabolic stability compared to alkyl substituents .

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one

- Structure : Oxadiazole replaces oxazole, with a phenyl group at C₃.

- Molecular Formula : C₁₀H₈N₂O₂ .

- Molecular Weight : 188.18 g/mol .

- Key Differences : The oxadiazole ring offers greater metabolic stability and hydrogen-bonding capabilities. The phenyl group enhances aromatic interactions in biological targets, making this compound relevant in kinase inhibitor design .

1-(1-Phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one

- Structure : Triazole replaces oxazole, with a phenyl group at C₁.

- Molecular Formula : C₁₀H₉N₃O .

- Molecular Weight : 187.2 g/mol .

- Key Differences : The triazole ring introduces additional nitrogen atoms, improving solubility in polar solvents. This scaffold is common in antifungal agents (e.g., fluconazole analogs) .

Biological Activity

1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₁NO₂

- Molecular Weight : 153.18 g/mol

- CAS Number : 79379-86-5

- IUPAC Name : 1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethanone

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Activity

- The compound has been studied for its antimicrobial properties, showing effectiveness against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Properties

- Preliminary studies suggest that this compound may induce apoptosis in cancer cells. It has been shown to inhibit tubulin polymerization, which is crucial for cell division, thus demonstrating potential as an anticancer agent.

3. Anti-inflammatory Effects

- There is evidence that the compound can modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.

The biological activities of this compound are attributed to its interaction with specific molecular targets. These interactions can lead to modulation of various cellular processes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Interaction : It could interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Studies

A study highlighted the compound's effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 0.025 mg/mL, indicating strong antimicrobial activity.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.025 |

Anticancer Activity

In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 15.2 |

| MCF7 (breast cancer) | 12.8 |

The compound's ability to induce apoptosis was confirmed through caspase activation assays, showing a significant increase in caspase activity compared to untreated controls.

Anti-inflammatory Effects

Research has indicated that the compound reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models exposed to inflammatory stimuli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.